molecular formula C7H11N3O B3038632 (4-Amino-2-ethylpyrimidin-5-yl)methanol CAS No. 876-21-1

(4-Amino-2-ethylpyrimidin-5-yl)methanol

Cat. No.: B3038632
CAS No.: 876-21-1
M. Wt: 153.18 g/mol
InChI Key: FFFWVQIKQQWSPQ-UHFFFAOYSA-N
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Description

(4-Amino-2-ethylpyrimidin-5-yl)methanol is a heterocyclic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-ethylpyrimidin-5-yl)methanol typically involves the reaction of 2-ethylpyrimidine with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-ethylpyrimidin-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(4-Amino-2-ethylpyrimidin-5-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Amino-2-ethylpyrimidin-5-yl)methanol is not well-characterized. it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4,6-dihydroxypyrimidine
  • 1-(2-Ethylpyrimidin-5-yl)ethanone
  • 5-Bromo-2-ethylpyrimidine-4-carboxylic acid
  • 4,6-Dichloro-2-ethylpyrimidin-5-amine
  • 2-Ethylpyrimidin-5-amine

Uniqueness

(4-Amino-2-ethylpyrimidin-5-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the pyrimidine ring.

Properties

IUPAC Name

(4-amino-2-ethylpyrimidin-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-6-9-3-5(4-11)7(8)10-6/h3,11H,2,4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFWVQIKQQWSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291869
Record name 4-Amino-2-ethyl-5-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-21-1
Record name 4-Amino-2-ethyl-5-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-ethyl-5-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 100 ml flask equipped with constant pressure dropping funnel and drying pipe, 3.8 g (0.1 mol) of LiAlH4 and 20 ml of THF were charged, cooled with ice bath. 7.8 g (0.04 mol) of 4-amino-2-ethylpyrimidine-5-carboxylate in the 20 ml of THF was dropped into the flask slowly. After the addition was finished, the reaction was stirred for 1-2 h. The reaction was quenched with water and the solid was removed by filtration. The filtrate was concentrated. To the residue, 20 ml of ethyl acetate and 120 ml of petroleum ether were added. After shaking and standing, large amount of white solids precipitated. 4.59 g of aim product was obtained by filtration (yield 75%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
4-amino-2-ethylpyrimidine-5-carboxylate
Quantity
7.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-2-ethylpyrimidin-5-yl)methanol
Reactant of Route 2
(4-Amino-2-ethylpyrimidin-5-yl)methanol
Reactant of Route 3
(4-Amino-2-ethylpyrimidin-5-yl)methanol
Reactant of Route 4
(4-Amino-2-ethylpyrimidin-5-yl)methanol
Reactant of Route 5
(4-Amino-2-ethylpyrimidin-5-yl)methanol
Reactant of Route 6
(4-Amino-2-ethylpyrimidin-5-yl)methanol

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